Tyrphostin A46

Overview

Description

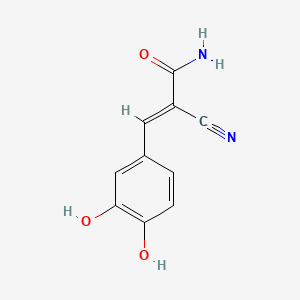

Tyrphostin A46, also known as α-Cyano-(3,4-dihydroxy)cinnamide, is a member of the tyrphostin family of tyrosine kinase inhibitors. These compounds are designed to inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of various cellular processes, including cell growth, differentiation, and metabolism. This compound specifically inhibits the epidermal growth factor receptor tyrosine kinase, making it a valuable tool in the study of signal transduction pathways and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyrphostin A46 typically involves the reaction of 3,4-dihydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tyrphostin A46 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the aromatic ring can be oxidized to form quinones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of primary amines.

Substitution: Formation of ethers or esters, depending on the substituent introduced.

Scientific Research Applications

Tyrphostin A46 has a wide range of applications in scientific research:

Mechanism of Action

Tyrphostin A46 exerts its effects by inhibiting the activity of the epidermal growth factor receptor tyrosine kinase. This inhibition occurs through competitive binding to the ATP-binding site of the enzyme, preventing the phosphorylation of tyrosine residues on the receptor and downstream signaling proteins. This disruption of signal transduction pathways leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Tyrphostin A23: Inhibits the internalization of the transferrin receptor by perturbing the interaction between tyrosine motifs and adaptor proteins.

Tyrphostin AG538: Identified as an ATP-competitive inhibitor of phosphatidylinositol 5-phosphate 4-kinase.

Tyrphostin AG957: Developed as an alternative to imatinib mesylate for the inhibition of the Bcr/Abl kinase.

Uniqueness: Tyrphostin A46 is unique in its specific inhibition of the epidermal growth factor receptor tyrosine kinase, making it particularly valuable in cancer research. Its ability to selectively target this receptor distinguishes it from other tyrphostins that may have broader or different kinase inhibition profiles .

Biological Activity

Tyrphostin A46, also known as α-cyano-(3,4-dihydroxy)cinnamide, is a selective inhibitor of protein tyrosine kinases (PTKs) and has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its effects on various cellular processes, mechanisms of action, and potential therapeutic applications.

This compound functions primarily by inhibiting the activity of receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways related to growth, differentiation, and metabolism. By blocking these kinases, this compound can disrupt downstream signaling cascades that are often implicated in cancer and other diseases.

Key Mechanisms:

- Inhibition of EGFR Activation : this compound has been shown to inhibit epidermal growth factor receptor (EGFR) activation, which is critical in many cancers. This inhibition occurs through blocking the autophosphorylation of EGFR, thereby preventing its signal transduction pathways from being activated .

- Impact on Apoptosis : Research indicates that this compound may influence apoptosis pathways by modulating IGF-I receptor activity. However, its effects on apoptosis in certain cell types have shown variable results depending on the cellular context .

1. Cell Proliferation and Survival

This compound has been studied for its effects on cell proliferation. In various models, it has been observed to inhibit the proliferation of cancer cells by interfering with growth factor signaling pathways.

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| Rat liver cells | 50 µM | No significant effect on apoptosis or DNA synthesis | |

| B82LK+ cells | 20 µM | Inhibition of EGF-induced EGFR activation |

2. Inhibition of Tyrosine Kinase Activity

The compound has demonstrated varying degrees of inhibition on different tyrosine kinases:

- EGFR : Inhibition was noted in EGF-stimulated cells, indicating its potential role in cancer therapy targeting EGFR-dependent pathways.

- p72syk and p56lyn : While this compound showed minimal effects on taurine efflux and PTK activities compared to other inhibitors like piceatannol, it still exhibited some inhibitory action .

Case Study 1: Effect on Gastric Cancer Cells

A study investigated the effects of this compound on gastric cancer cell lines exposed to fibroblast secretomes. The findings indicated that this compound could mitigate the invasive phenotype induced by the secretome, suggesting its potential as a therapeutic agent against gastric cancer progression .

Case Study 2: Renal Damage Protection

In a model involving renal damage, this compound was used alongside other inhibitors to evaluate its protective effects against renal injury. The study highlighted that specific MAP-kinase blockade with this compound contributed to reduced damage in treated rats .

Properties

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOXQZNJFMKTKJ-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118409-59-9, 122520-85-8 | |

| Record name | Tyrphostin A46 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin A46 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin 46 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AG 99 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYRPHOSTIN A46 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARL2OF9022 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.